Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
INF4E is synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acrylate in the presence of a base, followed by reduction and esterification reactions . The reaction conditions typically involve:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production of INF4E follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization and recrystallization techniques to achieve high purity
Quality Control: Rigorous testing for purity and consistency using techniques like HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
INF4E undergoes several types of chemical reactions, including:
Oxidation: INF4E can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert INF4E to its corresponding alcohol.
Substitution: Halogen substitution reactions can modify the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives.
Scientific Research Applications
INF4E has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting the NLRP3 inflammasome, which is involved in various inflammatory diseases.
Medicine: Potential therapeutic agent for treating myocardial ischemia-reperfusion injury and other cardiovascular diseases.
Industry: Used in the development of anti-inflammatory drugs and as a chemical intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
INF4E exerts its effects by inhibiting the NLRP3 inflammasome, a protein complex involved in the inflammatory response. It specifically inhibits caspase-1 and NLRP3 ATPase activities, leading to reduced production of pro-inflammatory cytokines like interleukin-1β and interleukin-18. This inhibition helps protect against myocardial injury and dysfunction by reducing inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
INF4E is unique due to its specific inhibition of both caspase-1 and NLRP3 ATPase activities, making it a potent anti-inflammatory agent. Its ability to protect against myocardial ischemia-reperfusion injury sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPDXCMAOIUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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